molecular formula C11H11ClN2O B8344788 [5-(4-chloro-phenyl)-1-methyl-1H-pyrazol-3-yl]-methanol

[5-(4-chloro-phenyl)-1-methyl-1H-pyrazol-3-yl]-methanol

Cat. No. B8344788
M. Wt: 222.67 g/mol
InChI Key: JQMSPVARFQWDGI-UHFFFAOYSA-N
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Patent
US07265149B2

Procedure details

In analogy to the procedure described for example 1 a], 5-(4-chloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester was reduced with lithium aluminium hydride to give [5-(4-chloro-phenyl)-1-methyl-1H-pyrazol-3-yl]-methanol as white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)[N:8]([CH3:18])[N:7]=1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[Cl:17][C:14]1[CH:13]=[CH:12][C:11]([C:9]2[N:8]([CH3:18])[N:7]=[C:6]([CH2:4][OH:3])[CH:10]=2)=[CH:16][CH:15]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C(=C1)C1=CC=C(C=C1)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC(=NN1C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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